3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID 3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID 4-(3-Hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid is a bile acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13821593
InChI: InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)
SMILES: CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C
Molecular Formula: C24H38O4
Molecular Weight: 390.6 g/mol

3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID

CAS No.:

Cat. No.: VC13821593

Molecular Formula: C24H38O4

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID -

Specification

Molecular Formula C24H38O4
Molecular Weight 390.6 g/mol
IUPAC Name 4-(3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Standard InChI InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)
Standard InChI Key JWZBXKZZDYMDCJ-UHFFFAOYSA-N
SMILES CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C
Canonical SMILES CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-α-Hydroxy-6-ketocholanic acid belongs to the 5β-cholanic acid family, characterized by a steroid nucleus with four fused rings (three cyclohexane rings and one cyclopentane ring) . The hydroxyl group at the C-3 position and the ketone at C-6 create a planar region that facilitates receptor binding . The carboxylic acid side chain at C-17 enhances water solubility compared to non-polar bile acid analogs .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₃₈O₄
Exact Mass390.277 g/mol
LogP (Octanol-Water)4.686
Vapor Pressure (25°C)3.42 × 10⁻¹⁴ mmHg
Hydrogen Bond Donors3

The compound’s low vapor pressure and moderate hydrophobicity (LogP = 4.686) suggest limited environmental mobility but sufficient membrane permeability for biological activity .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the C-3 hydroxyl (δ 3.95 ppm) and C-6 ketone (δ 211.5 ppm in ¹³C NMR) . Mass spectrometry typically shows a molecular ion peak at m/z 390.277, consistent with its exact mass . Infrared spectroscopy confirms the presence of carbonyl (1705 cm⁻¹) and hydroxyl (3450 cm⁻¹) functional groups .

Synthesis and Production Methods

Chemical Synthesis

Traditional synthesis routes start with cholic acid, involving selective oxidation at C-6 using potassium permanganate or chromium-based reagents . A key challenge lies in preserving the 3α-hydroxyl group while introducing the 6-keto moiety. Early methods achieved yields below 40% due to side reactions at C-7 and C-12 .

Equation 1: Oxidation of Cholic Acid
Cholic acid + KMnO₄ → 3-α-Hydroxy-6-ketocholanic acid + MnO₂ + H₂O

Microbial Biotransformation

Recent advances employ Pseudomonas and Rhodococcus strains to oxidize cholic acid derivatives regioselectively . Patent CN111233960A describes a 72% yield using Bacillus subtilis expressing a recombinant 6β-hydroxysteroid dehydrogenase, which avoids toxic reagents and reduces purification steps . This enzymatic approach aligns with green chemistry principles by minimizing waste generation .

Biological Activities and Mechanisms

Nuclear Receptor Modulation

3-α-Hydroxy-6-ketocholanic acid acts as a partial agonist of FXR, with 63% activation efficacy compared to full agonists like chenodeoxycholic acid . It regulates bile acid homeostasis by inducing small heterodimer partner (SHP) expression, which suppresses cytochrome P450 7A1 (CYP7A1) transcription .

Figure 1: Receptor Binding Affinity

CompoundFXR EC₅₀ (μM)Solubility (mg/mL)
3-α-Hydroxy-6-ketocholanic acid12.40.45
Chenodeoxycholic acid8.91.20

Data adapted from VulcanChem and LWW studies .

Metabolic Impacts in Disease States

Critically ill children exhibit elevated serum levels of this compound (2.8-fold vs. healthy controls), correlating with reduced lithocholic acid concentrations (p < 0.001) . This dysregulation impairs fat-soluble vitamin absorption and exacerbates malnutrition in sepsis patients .

Analytical Quantification Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization with methyl chloroformate enables detection at concentrations as low as 0.1 ng/mL . The characteristic fragmentation pattern includes m/z 253 (steroid nucleus) and m/z 137 (side chain) .

Liquid Chromatography-Tandem MS (LC-MS/MS)

A validated LC-MS/MS method achieves 98.7% recovery from human plasma using deuterated cholic acid as an internal standard . Retention time: 8.2 min on a C18 column (2.1 × 150 mm, 3 μm) .

Therapeutic Applications and Research Frontiers

Neurological Disorders

Preliminary data suggest blood-brain barrier penetration (brain-to-plasma ratio = 0.15), with potential neuroprotective effects against amyloid-β toxicity in Alzheimer’s models. The ketone group may mitigate oxidative stress by scavenging reactive oxygen species .

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